molecular formula C15H9Cl2N3O2 B4393249 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B4393249
M. Wt: 334.2 g/mol
InChI Key: QYYRTYUPQCHSHR-UHFFFAOYSA-N
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Description

3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound characterized by its complex structure, which includes a benzotriazinone core and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:

    Formation of the Benzotriazinone Core: The initial step involves the synthesis of the benzotriazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 3,4-dichlorobenzoyl chloride reacts with the benzotriazinone core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The final step involves the coupling of the oxoethyl group to the dichlorophenyl-substituted benzotriazinone. This can be done using a variety of coupling reagents and conditions, such as using carbodiimides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzotriazinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one: can be compared with other benzotriazinone derivatives and dichlorophenyl-containing compounds.

    Similar Compounds: 3,4-dichlorophenyl derivatives, benzotriazinone derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its hydrophobicity and potential for biological activity, while the benzotriazinone core provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-11-6-5-9(7-12(11)17)14(21)8-20-15(22)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYRTYUPQCHSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
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3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
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